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Introduction
The Angiotensin II Type 2 (AT2) receptor is a critical component of the renin-angiotensin

system (RAS), playing a significant role in cardiovascular and renal functions, often

counteracting the effects of the AT1 receptor.[1] Understanding the binding characteristics of

ligands to the AT2 receptor is paramount for the development of selective therapeutics. PD

123319 is a potent and highly selective non-peptide antagonist for the AT2 receptor, making it

an invaluable tool for studying AT2 receptor pharmacology.[2][3] These application notes

provide detailed protocols for utilizing radioligand binding assays with PD 123319 to determine

its affinity for the AT2 receptor.

Radioligand binding assays are a robust and sensitive method for quantifying the interaction

between a ligand and its receptor.[4] The two primary types of assays detailed here are

saturation binding assays, to determine the equilibrium dissociation constant (Kd) and receptor

density (Bmax), and competition binding assays, to determine the inhibitory constant (Ki) of a

test compound like PD 123319.[4][5]
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The following table summarizes the quantitative data for PD 123319 binding to the AT2

receptor, as determined by radioligand binding studies.

Parameter Value
Cell/Tissue
Type

Radioligand Reference

IC50 34 nM
Rat Adrenal

Tissue
Not Specified [2][3]

IC50 210 nM Rat Brain Tissue Not Specified [1][3]

IC50 6.9 nM

Bovine Adrenal

Glomerulosa

Cells

125I-AII [2]

Ki ~12 nM Not Specified Not Specified [6]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required

for 50% inhibition in vitro. Ki (inhibitory constant) is an indication of the binding affinity of a

competitive ligand. Kd (equilibrium dissociation constant) is the concentration of radioligand at

which 50% of the receptors are occupied at equilibrium. Bmax (maximum number of binding

sites) represents the total concentration of receptors in the sample.

Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol outlines the preparation of cell membranes, which are essential for in vitro

radioligand binding assays.

Materials:

Tissue or cultured cells expressing the AT2 receptor

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4

Protease inhibitor cocktail

Sucrose solution (10%)
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Homogenizer

High-speed centrifuge

Bradford assay kit or similar for protein quantification

Procedure:

Harvest tissues or cells and wash with ice-cold phosphate-buffered saline (PBS).

Homogenize the tissue or cells in 20 volumes of cold lysis buffer containing a protease

inhibitor cocktail.

Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the

membranes.

Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.

Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.

Determine the protein concentration of the membrane preparation using a Bradford assay.

Aliquot the membrane preparation and store at -80°C until use.[7]

Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the Kd and Bmax of a radioligand for the AT2 receptor.

Materials:

AT2 receptor-containing membranes

Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II)

Unlabeled ligand for non-specific binding (e.g., Angiotensin II at 10 µM)

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]
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96-well plates

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

Scintillation cocktail

Microplate scintillation counter

Vacuum filtration manifold

Procedure:

Thaw the membrane preparation and resuspend in the final assay binding buffer.

In a 96-well plate, set up triplicate wells for a series of increasing concentrations of the

radioligand (e.g., 0.2 - 20 nM).[8]

For each concentration, prepare two sets of wells: one for total binding (assay buffer only)

and one for non-specific binding (containing a high concentration of unlabeled ligand).[9]

Add 150 µL of the membrane preparation (50 - 120 µg protein for tissue membranes) to each

well.[7]

Add 50 µL of either assay buffer (for total binding) or unlabeled ligand (for non-specific

binding) to the respective wells.

Add 50 µL of the radioligand at the various concentrations to all wells, bringing the final

volume to 250 µL.[7]

Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

Wash the filters four times with ice-cold wash buffer.

Dry the filters for 30 minutes at 50°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.graphpad.com/guides/prism/latest/curve-fitting/nonspecificbinding1.htm
https://www.researchgate.net/figure/Radiolabeled-receptor-binding-assay-A-Binding-of-125-I-Sar-1-Ile-8-Ang-II-to-heart_fig1_333601947
https://www.researchgate.net/figure/Radiolabeled-receptor-binding-assay-A-Binding-of-125-I-Sar-1-Ile-8-Ang-II-to-heart_fig1_333601947
https://www.researchgate.net/figure/Radiolabeled-receptor-binding-assay-A-Binding-of-125-I-Sar-1-Ile-8-Ang-II-to-heart_fig1_333601947
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2994623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add scintillation cocktail to the filters and count the radioactivity using a microplate

scintillation counter.[7]

Calculate specific binding by subtracting non-specific binding from total binding for each

radioligand concentration.

Analyze the data using non-linear regression to determine Kd and Bmax.

Protocol 3: Competition Radioligand Binding Assay with
PD 123319
This assay is used to determine the affinity (Ki) of PD 123319 for the AT2 receptor.

Materials:

AT2 receptor-containing membranes

Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II) at a fixed concentration (typically at or

below its Kd)

PD 123319 at a range of concentrations

Unlabeled ligand for non-specific binding (e.g., Angiotensin II at 10 µM)

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]

96-well plates

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI

Scintillation cocktail

Microplate scintillation counter

Vacuum filtration manifold

Procedure:
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Thaw the membrane preparation and resuspend in the final assay binding buffer.

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of

PD 123319 concentrations.

Add 150 µL of the membrane preparation (50 - 120 µg protein for tissue membranes) to each

well.[7]

Add 50 µL of assay buffer (for total binding), unlabeled ligand (for non-specific binding), or

PD 123319 at various concentrations to the respective wells.

Add 50 µL of the radioligand at a fixed concentration to all wells, bringing the final volume to

250 µL.[7]

Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

Terminate the incubation and process the samples as described in the saturation binding

assay protocol (steps 8-11).

Calculate the percentage of specific binding at each concentration of PD 123319.

Plot the percentage of specific binding against the log concentration of PD 123319 and use

non-linear regression to determine the IC50 value.

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 +

([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium

dissociation constant.
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Caption: Workflow for a radioligand binding assay.
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Caption: Simplified AT2 receptor signaling pathway.

Need Custom Synthesis?
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To cite this document: BenchChem. [Determining AT2 Receptor Affinity Using PD 123319:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2994623#radioligand-binding-studies-using-pd-
123319-to-determine-at2-receptor-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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